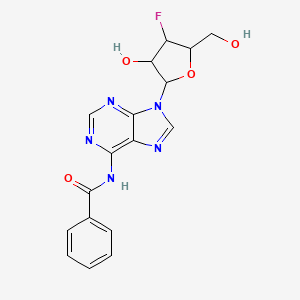

N-Benzoyl-3-deoxy-3-fluoro-adenosin

Description

Significance of Nucleoside Analogs as Antimetabolites in Research

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. Due to this structural similarity, they can interfere with metabolic pathways, acting as antimetabolites. lookchem.commedchemexpress.com Once inside a cell, these analogs can be mistaken for their natural counterparts and become involved in the synthesis of DNA and RNA. lookchem.com This incorporation can halt the replication process, making them potent agents for inhibiting the proliferation of rapidly dividing cells, such as cancer cells, or for disrupting viral replication. lookchem.comnih.gov

The therapeutic efficacy of nucleoside analogs is often rooted in their ability to be selectively activated within target cells and to inhibit key enzymes involved in nucleic acid synthesis. medchemexpress.com This targeted approach has led to the development of numerous clinically significant antiviral and anticancer drugs. nih.gov

The Strategic Role of Fluorine in Nucleoside Modification for Biological Activity

The introduction of fluorine into nucleoside analogs is a strategic modification in medicinal chemistry that can dramatically enhance their biological activity. nih.gov Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, leading to several advantageous properties. nih.gov

Key effects of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the nucleoside analog more resistant to metabolic degradation by enzymes. This can lead to a longer duration of action in the body. nih.gov

Altered Biological Activity: The substitution of a hydrogen atom or a hydroxyl group with fluorine can alter the molecule's electronic properties and conformation. This can lead to a more favorable interaction with target enzymes or receptors, enhancing the desired biological effect. nih.gov

Enhanced Lipophilicity: Fluorination can increase the lipophilicity of a nucleoside analog, which can improve its ability to cross cell membranes and reach its intracellular target. nih.gov

Overview of N-Benzoyl-3-deoxy-3-fluoro-adenosine within the Class of Modified Adenosine (B11128) Derivatives

N-Benzoyl-3-deoxy-3-fluoro-adenosine belongs to the class of modified adenosine derivatives. It is structurally characterized by three key modifications to the parent adenosine molecule:

A fluorine atom at the 3'-position of the ribose sugar: This modification is a hallmark of many biologically active nucleoside analogs.

The absence of a hydroxyl group at the 3'-position (deoxy): This "deoxy" feature is crucial for its potential role as a chain terminator in DNA or RNA synthesis.

A benzoyl group attached to the nitrogen atom at the 6-position (N6) of the adenine (B156593) base: This addition can influence the compound's solubility, stability, and interaction with biological targets.

While extensive research has been conducted on its close relative, 3'-deoxy-3'-fluoroadenosine, which has shown broad-spectrum antiviral activity, specific research on the biological activity of N-Benzoyl-3-deoxy-3-fluoro-adenosine is limited. nih.gov The presence of the N-benzoyl group suggests it may act as a prodrug, where the benzoyl group is cleaved in vivo to release the active 3'-deoxy-3'-fluoro-adenosine. This is a common strategy in drug design to improve pharmacokinetic properties.

Below is a table summarizing the key chemical features of N-Benzoyl-3-deoxy-3-fluoro-adenosine.

| Property | Value |

| Molecular Formula | C17H16FN5O4 |

| Molecular Weight | 373.34 g/mol |

| IUPAC Name | N-(9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |

| CAS Number | 129054-67-7 |

Structure

3D Structure

Properties

Molecular Formula |

C17H16FN5O4 |

|---|---|

Molecular Weight |

373.3 g/mol |

IUPAC Name |

N-[9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C17H16FN5O4/c18-11-10(6-24)27-17(13(11)25)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26) |

InChI Key |

VYUHZFMIVSJGRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Rational Design of N Benzoyl 3 Deoxy 3 Fluoro Adenosin Analogs

Influence of 3'-Fluorine Substitution on Conformation and Electronic Properties of the Nucleoside

Fluorine substitution at the 2' or 3' position of the sugar ring is known to enhance the chemical stability of nucleoside analogues. nih.gov This increased stability extends to the N-glycosidic bond, which links the adenine (B156593) base to the sugar. The high electronegativity of the fluorine atom withdraws electron density from the sugar ring, which in turn strengthens the bond. This modification makes the nucleoside more resistant to cleavage, particularly in acidic environments, and can increase its metabolic stability against enzymatic degradation by phosphorylases. nih.gov

The conformation of the five-membered furanose ring is a critical factor for the biological activity of nucleosides. nih.gov The ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North-type) and C2'-endo (South-type). The introduction of a fluorine atom at the 3'-position strongly influences this equilibrium.

Due to stereoelectronic effects, specifically the gauche effect between the fluorine and adjacent atoms, 3'-fluoro-substituted ribonucleosides predominantly adopt a South-type (C2'-endo) conformation. rsc.org This is a significant shift from many natural ribonucleosides which often prefer a North-type pucker. For instance, a study on 3'-deoxy-3'-fluoro-5-methyluridine (B3226246) revealed that the furanose ring adopts a conformation between a 2'-endo envelope and a 2'-endo/3'-exo twist, which is characteristic of a South-type pucker. nih.gov In contrast, the non-fluorinated parent compound, 5-methyluridine, favors a 3'-endo (North-type) conformation. nih.gov This conformational locking into a specific pucker can pre-organize the nucleoside analog into a shape that is either favorable or unfavorable for binding to the active site of a target enzyme or receptor.

| Compound | Modification | Preferred Sugar Pucker | Conformational Type |

| 5-methyluridine | None | 3'-endo / 3'-exo | North |

| 3'-deoxy-3'-fluoro-5-methyluridine | 3'-Fluorine | 2'-endo / 3'-exo | South |

| 3'-fluoro-deoxynucleotides | 3'-Fluorine | C2'-endo | South |

| 4'-fluoro-nucleotides | 4'-Fluorine | C3'-endo | North |

This table illustrates the influence of fluorine substitution on the conformational preference of the sugar ring in nucleosides, based on findings from crystallographic and NMR studies. rsc.orgnih.gov

Role of the N6-Benzoyl Group in Modulating Biological Activity

The N6-benzoyl group is a common modification in nucleoside chemistry, often employed as a protecting group during synthesis. However, its presence also has significant implications for the physicochemical properties and biological interactions of the final molecule.

A primary function of acyl protecting groups like the benzoyl group is to enhance the solubility of nucleosides in organic solvents. umich.edu The aromatic benzoyl moiety significantly increases the lipophilicity ("fat-liking" nature) of the adenosine (B11128) analog compared to its parent compound with a free amino group. This increased lipophilicity is crucial for biological applications, as it can facilitate the passive diffusion of the compound across the lipid-rich bilayers of cell membranes, thereby improving its cellular uptake and bioavailability.

The exocyclic amino group at the N6 position of adenine is a critical hydrogen bond donor involved in the molecular recognition of adenosine by a vast array of proteins, including polymerases and receptors. nih.govnih.gov By capping this amino group, the N6-benzoyl modification fundamentally alters these interactions.

The bulky benzoyl group can introduce steric hindrance and change the electronic landscape, preventing the typical hydrogen bonding patterns. This can dramatically modulate the biological activity of the parent nucleoside. For example, in the context of adenosine receptors, N6-substitutions are known to be a key factor in determining a ligand's affinity and whether it acts as an agonist (activator) or an antagonist (blocker). nih.gov While the N6-benzoyl group may prevent binding to some native targets, it can also redirect the molecule's activity towards other enzymes or proteins where such a bulky, lipophilic group is accommodated or even favored. It effectively acts as a modulating tool, capable of diminishing certain biological effects while potentially enhancing others. umich.edunih.gov

Structure-Based Design of N-Benzoyl-3-deoxy-3-fluoro-adenosine Derivatives

The distinct structural roles of the 3'-fluorine and N6-benzoyl groups provide a clear basis for the rational design of novel derivatives with tailored biological activities. The 3'-fluoro-sugar moiety can be considered a "conformational anchor," locking the nucleoside into a South-type pucker that may be optimal for interaction with the active site of specific viral polymerases or other target enzymes. nih.govrsc.org This modification also confers enhanced metabolic stability. nih.gov

With this stable and conformationally defined core, medicinal chemists can focus on modifying the N6-acyl group to fine-tune the compound's properties. Structure-based design strategies could involve:

Varying the Acyl Group: Replacing the benzoyl group with other aromatic, heteroaromatic, or aliphatic acyl groups to systematically alter the steric bulk, electronics, and lipophilicity. This allows for the optimization of interactions within the target protein's binding pocket.

Computational Modeling: Employing molecular docking simulations, similar to those used for other adenosine receptor ligands, to predict how different N6-substituents might fit into the active site of a target protein. nih.gov This in-silico approach can prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

Bioisosteric Replacement: Introducing different functional groups that mimic the properties of the benzoyl group to explore new interactions and potentially improve pharmacological profiles.

By combining the conformation-locking effect of the 3'-fluorine with systematic variations of the N6-substituent, it is possible to develop new analogs of N-Benzoyl-3-deoxy-3-fluoro-adenosine with optimized potency, selectivity, and drug-like properties for specific therapeutic targets.

Modifications at the Purine (B94841) Base (e.g., C6 Substitutions)

The purine base of adenosine analogs is a critical determinant of their interaction with cellular enzymes and receptors. nih.gov Modifications at the C6 position of the purine ring, where the benzoyl group is attached in N-Benzoyl-3-deoxy-3-fluoro-adenosine, can profoundly influence the compound's activity.

The N6-benzoyl group itself is often introduced to protect the exocyclic amine from metabolic degradation, particularly by adenosine deaminase. beilstein-journals.org The nature of this substituent can be varied to modulate lipophilicity and steric bulk, which in turn affects cell permeability and target binding. For instance, replacing the benzoyl group with other acyl or alkyl groups can alter the compound's pharmacokinetic profile.

Furthermore, substitutions at other positions on the purine ring, such as the C2 position, have been shown to be important for the activity of adenosine analogs. nih.govnih.gov For example, the introduction of a halogen, amino, or thio group at the C2 position can impact the electronic distribution of the purine ring and its hydrogen bonding capabilities, thereby influencing its affinity for target proteins. nih.gov

Table 1: Impact of C6 and Other Purine Modifications on Adenosine Analog Activity

| Modification Position | Substituent | Effect on Activity | Reference |

| N6 | Benzoyl | Protection against deamination | beilstein-journals.org |

| N6 | 3-Iodobenzyl | Increased affinity for A3 adenosine receptors | nih.gov |

| C2 | Chloro | Can convert an agonist to an antagonist | nih.gov |

| C2 | Methylamino | Favorable for A3 adenosine receptor binding | nih.gov |

| C2 | Methylthio | Increased potency at A3 adenosine receptors compared to methoxy | nih.gov |

Alterations to the Ribose Ring (e.g., other fluoro positions, sugar mimicry)

The ribose moiety is crucial for the biological activity of nucleoside analogs, and its modification is a key strategy in drug design. researchgate.netdu.ac.bd The presence and position of the fluorine atom in N-Benzoyl-3-deoxy-3-fluoro-adenosine is a prime example of how ribose alterations can confer desirable properties.

The 3'-fluoro substitution in N-Benzoyl-3-deoxy-3-fluoro-adenosine significantly enhances the metabolic stability of the N-glycosidic and phosphoester bonds, making the nucleoside more resistant to degradation by cellular enzymes. nih.gov This increased stability can lead to a longer intracellular half-life and sustained therapeutic effect.

Exploring other fluoro positions, such as the 2'-position, can lead to analogs with different metabolic profiles and biological activities. For instance, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) exhibits a more direct anabolic pathway to its active triphosphate form compared to its non-fluorinated parent compound. nih.gov The stereochemistry of the fluorine substitution (e.g., arabino vs. ribo configuration) also plays a critical role in determining the molecule's conformation and interaction with enzymes. beilstein-journals.org

Beyond single atom substitutions, more significant alterations to the ribose ring, known as sugar mimicry, are employed. This can involve replacing the ribose with other cyclic or acyclic structures to improve properties like nuclease resistance or to lock the molecule into a specific conformation favored by a target enzyme. nih.gov For example, L-lyxofuranosyl analogs have been explored to prevent intracellular phosphorylation and reduce potential cytotoxicity. nih.gov

Table 2: Effects of Ribose Modifications on Adenosine Analog Properties

| Modification | Example Compound(s) | Key Effects | Reference(s) |

| 3'-Fluoro | 3'-Deoxy-3'-fluoroadenosine | Enhanced metabolic stability, resistance to degradation | nih.govnih.gov |

| 2'-Fluoro | 2'-Fluoro-2',3'-dideoxyarabinosyladenine | Altered metabolic pathway, increased formation of active triphosphate | nih.gov |

| Sugar Mimicry | L-lyxofuranosyl analogs | Prevention of intracellular phosphorylation, potential for reduced cytotoxicity | nih.gov |

| 4'-Fluoro | 4'-Fluoro-modified oligonucleotides | Increased lability of the glycosidic linkage | beilstein-journals.org |

This table provides examples and the specific outcomes of modifications can be compound-dependent.

Prodrug Strategies for Enhanced Delivery and Activation

While structural modifications can optimize the intrinsic activity of a nucleoside analog, prodrug strategies are often necessary to overcome barriers to its delivery and activation at the site of action. uni-hamburg.denih.govdoaj.org These strategies involve chemically modifying the parent drug to create an inactive precursor that is converted to the active form within the body.

Phosphoramidate (B1195095) and Lipid Prodrug Approaches for Improved Cellular Uptake

Nucleoside analogs, being hydrophilic, often suffer from poor cell membrane permeability. nih.gov Phosphoramidate and lipid prodrug approaches are designed to mask the polar phosphate (B84403) group, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes. nih.govfrontiersin.orgnih.gov

The ProTide (Pro-Nucleotide) technology is a prominent example of a phosphoramidate prodrug approach. frontiersin.orgnih.gov In this strategy, the monophosphate group of the nucleoside analog is masked with an aromatic group and an amino acid ester. frontiersin.orgnih.gov Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate, effectively bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. uni-hamburg.deresearchgate.net

Lipid prodrugs involve conjugating the nucleoside analog to a lipid moiety, such as a fatty acid or a phospholipid-like structure. nih.gov This not only enhances cellular uptake but can also lead to self-assembly into nanocarriers, further improving drug delivery. nih.gov For instance, conjugating adenosine to squalene (B77637) has been shown to result in biocompatible nanoparticles with high drug loading. nih.gov

Design of Metabolically Stable Prodrugs

A key challenge in prodrug design is ensuring that the prodrug remains intact in the bloodstream and is only activated within the target cells. nih.govnih.gov Premature hydrolysis of the prodrug can lead to reduced efficacy and potential off-target effects. nih.gov

The design of metabolically stable prodrugs involves careful selection of the promoieties and the linkages used to attach them to the parent drug. For example, modifications to the aromatic ring of the salicyl alcohol in cycloSal-pronucleotides can increase their stability. nih.gov Similarly, the choice of amino acid ester in the ProTide approach can influence the rate of intracellular cleavage. frontiersin.orgnih.gov

Biochemical and Molecular Mechanisms of Action of N Benzoyl 3 Deoxy 3 Fluoro Adenosin

Intracellular Activation and Metabolism

Subsequent Phosphorylation to Diphosphate (B83284) and Active Triphosphate Forms

Following the initial monophosphorylation, the resulting monophosphate undergoes two further phosphorylation steps. These reactions are carried out by other cellular nucleotide kinases, which sequentially convert the monophosphate form into its diphosphate and, ultimately, its active 5'-triphosphate metabolite. nih.gov The formation of this triphosphate analogue is essential, as this is the molecular form that directly competes with natural nucleotides for incorporation into growing nucleic acid chains. nih.govresearchgate.net In vivo studies in rats have confirmed the conversion of the parent compound into its mono-, di-, and triphosphate metabolites. nih.gov

Inhibition of Nucleic Acid Synthesis

The active 5'-triphosphate form of 3'-deoxy-3'-fluoro-adenosine acts as a potent inhibitor of nucleic acid synthesis through several mechanisms.

Mechanism as Chain Terminators of Viral RNA and DNA Polymerases

The primary mechanism of action for the triphosphate metabolite is as a competitive inhibitor of viral polymerases. It mimics the natural substrate, adenosine (B11128) triphosphate (ATP), and is incorporated by the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase into the nascent viral RNA or DNA strand. nih.govresearchgate.net However, the modification at the 3' position of the ribose sugar—the substitution of the hydroxyl group (-OH) with a fluorine atom (-F)—makes it an obligate chain terminator. nih.gov Once incorporated, the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting the elongation of the nucleic acid chain and aborting viral replication. researchgate.netst-andrews.ac.uk The triphosphate form of 3'-deoxy-3'-fluoroadenosine has been shown to be a terminator of RNA synthesis catalyzed by the DNA-dependent RNA polymerase from E. coli. researchgate.net

Table 1: Research Findings on Polymerase Inhibition and Chain Termination

| Finding | Organism/System | Significance | Reference(s) |

|---|---|---|---|

| Active triphosphate form functions as a chain terminator for viral RNA synthesis. | Dengue Virus (DENV) | Confirms the primary antiviral mechanism. | nih.gov |

| 3'-deoxy-3'-fluoroadenosine 5'-triphosphate terminates RNA synthesis. | E. coli DNA-dependent RNA polymerase | Demonstrates chain termination capability in a well-characterized polymerase system. | nih.gov, researchgate.net |

| Nucleoside analogues lacking a 3'-hydroxyl group act as potent obligate RNA chain terminators. | Flaviviruses | Establishes the structural basis for termination in a major virus family. | nih.gov |

Interference with Host Cell DNA and RNA Polymerases

A notable characteristic of 3'-deoxy-3'-fluoro-adenosine is its broad spectrum of activity, which suggests a potential lack of selectivity between viral and host cellular polymerases. nih.gov The active triphosphate metabolite can also be recognized by host cell DNA and RNA polymerases, leading to interference with cellular nucleic acid synthesis. This is supported by findings that 3'-deoxy-3'-fluoro-adenosine inhibits the incorporation of labeled uridine (B1682114) into cellular RNA, indicating a disruption of host cell RNA synthesis. nih.gov This interference with host cell polymerases is believed to contribute to the cytostatic effects observed at higher concentrations of the compound. nih.gov

Inhibition of Ribonucleotide Reductase and Other Enzymes Involved in Precursor Synthesis

Beyond direct polymerase inhibition, it has been suggested that the broad-spectrum activity of 3'-deoxy-3'-fluoro-adenosine could also stem from the inhibition of other cellular enzymes essential for nucleotide metabolism. nih.gov One potential target is ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the building blocks for DNA synthesis. While direct inhibition of ribonucleotide reductase by 3'-deoxy-3'-fluoro-adenosine is a plausible hypothesis, similar nucleoside analogues have been shown to inhibit this enzyme. nih.gov Such inhibition would lead to a depletion of the intracellular pool of deoxynucleotides, further hampering DNA replication for both the host cell and DNA viruses. nih.govnih.gov This mechanism, potentially acting in concert with chain termination, could explain the compound's potent and wide-ranging biological effects. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| N-Benzoyl-3-deoxy-3-fluoro-adenosin |

| 3'-deoxy-3'-fluoro-adenosine |

| Adenosine triphosphate (ATP) |

| 3'-deoxy-3'-fluoroadenosine 5'-triphosphate |

| Uridine |

| 3'-deoxy-3'-fluoroguanosine |

| 3'-deoxy-3'-flurouridine |

| Gemcitabine (2′-dideoxy-2′,2′-difluorocytidine) |

| Inosine (B1671953) |

| 5'-inosinic acid |

| Iodotubercidin |

Interactions with Purine (B94841)/Pyrimidine (B1678525) Metabolism Pathways

The cellular activity of nucleoside analogues is often intrinsically linked to their ability to interfere with the complex and tightly regulated pathways of purine and pyrimidine metabolism. These pathways are fundamental for the synthesis of DNA and RNA, as well as for various cellular energy and signaling processes.

Influence on De Novo Nucleotide Biosynthesis

While direct studies on N-Benzoyl-3-deoxy-3-fluoro-adenosine's effect on de novo nucleotide biosynthesis are not extensively documented, the mechanism of action for similar nucleoside analogues suggests a potential for interference. The de novo synthesis pathways for purines and pyrimidines are multi-step enzymatic processes that build nucleotides from simpler precursors. nih.gov Antiviral nucleosides can exert their effects by suppressing these pathways, thereby limiting the availability of essential building blocks for viral replication. For instance, the broad-spectrum antiviral activity of the related compound 3'-deoxy-3'-fluoroadenosine has been hypothesized to result from the inhibition of purine and pyrimidine biosynthesis. nih.gov This inhibition would lead to a reduction in the intracellular pool of nucleotides necessary for both host cell and viral nucleic acid synthesis.

Effects on Nucleotide Pool Depletion

A direct consequence of inhibiting de novo nucleotide biosynthesis is the depletion of cellular nucleotide pools. This depletion can have profound effects on cellular function, including the induction of cytostatic effects, where cell proliferation is halted. nih.gov Research on 3'-deoxy-3'-fluoroadenosine has shown that it can suppress cell proliferation at higher concentrations, a characteristic that may be linked to the depletion of nucleotide pools. nih.govresearchgate.net The proposed mechanism involves the compound being metabolized into its triphosphate form, which can then act as a competitive inhibitor of enzymes involved in nucleotide synthesis, further contributing to the reduction of available nucleotides for cellular processes. nih.gov

Modulation of Cellular Signaling Pathways

N-Benzoyl-3-deoxy-3-fluoro-adenosine and its related compounds can influence a variety of cellular signaling cascades that govern cell fate decisions such as proliferation, differentiation, and apoptosis.

Effects on Kinase Activation (e.g., ERK2, p38 MAPK, PKB)

Currently, there is a lack of direct scientific evidence specifically linking N-Benzoyl-3-deoxy-3-fluoro-adenosine to the activation or inhibition of the ERK2, p38 MAPK, or PKB (Akt) signaling pathways. However, adenosine and its analogues are known to modulate various signaling pathways in different cell types. For example, adenosine can induce apoptosis in certain cancer cells through pathways involving the PI3K/Akt/mTOR signaling cascade. nih.gov The activation of adenosine receptors can lead to downstream effects on MAPK pathways, but the specific outcomes can be cell-type and context-dependent. nih.gov Further research is required to elucidate the precise effects of N-Benzoyl-3-deoxy-3-fluoro-adenosine on these critical kinase pathways.

Induction of Apoptotic Pathways (non-clinical)

In non-clinical studies, adenosine and its analogues have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov The parent compound, 3'-deoxy-3'-fluoroadenosine, is categorized as a purine nucleoside analogue with anticancer mechanisms that include the induction of apoptosis. nih.gov Studies on adenosine have shown that it can trigger the intrinsic apoptotic pathway in human pharyngeal squamous carcinoma cells. This is characterized by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases-9 and -3. nih.gov Furthermore, in human small cell lung cancer cells, adenosine has been shown to induce apoptosis by upregulating the expression of the apoptosis-inducing factor (AIF)-homologous mitochondrion-associated inducer of death (AMID) and promoting its translocation to the nucleus via the A3 adenosine receptor. nih.gov While these findings provide a framework for the potential pro-apoptotic activity of N-Benzoyl-3-deoxy-3-fluoro-adenosine, direct experimental evidence is needed for confirmation.

Interactions with Specific Enzyme Targets

The biological effects of N-Benzoyl-3-deoxy-3-fluoro-adenosine are ultimately mediated by its interaction with specific cellular enzymes. The benzoyl group on the adenine (B156593) base may influence its affinity and specificity for various enzyme targets. The parent compound, 3'-deoxy-3'-fluoroadenosine, has been shown to differ in its antiviral activity spectrum from adenosine analogues that are known inhibitors of S-adenosylhomocysteine hydrolase, suggesting it does not primarily target this enzyme. nih.gov

One of the key mechanisms of action for 3'-deoxy-3'-fluoroadenosine, following its intracellular conversion to the triphosphate form, is the termination of RNA synthesis. nih.gov This occurs through the inhibition of RNA polymerases. The triphosphate analogue is incorporated into the growing RNA chain, and the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting further elongation. nih.gov This has been observed with both viral RNA-dependent RNA polymerases and E. coli DNA-dependent RNA polymerase. nih.gov The broad-spectrum antiviral activity of 3'-deoxy-3'-fluoroadenosine also suggests a potential lack of selectivity for viral polymerases over host cell polymerases, which could contribute to its observed cytostatic effects. nih.gov

Inhibition of Poly(A)-Specific Ribonuclease (PARN)

Poly(A)-specific ribonuclease (PARN) is a critical enzyme in the regulation of mRNA turnover through the degradation of the poly(A) tail of messenger RNAs. The inhibition of PARN can modulate gene expression and has been identified as a potential target for therapeutic intervention.

Research into the interaction of nucleoside analogs with PARN has provided insights into the potential inhibitory activity of N-Benzoyl-3-deoxy-3-fluoro-adenosine. While direct kinetic studies on this specific compound are not extensively available, studies on structurally similar molecules, such as synthetic nucleoside analogues with a fluoro-glucopyranosyl sugar moiety and a benzoyl-modified adenine base, have demonstrated effective inhibition of human PARN. wikipedia.org

These related compounds have been shown to act as competitive inhibitors of PARN, suggesting they bind to the active site of the enzyme and compete with the natural substrate. wikipedia.org The inhibitory potency of these analogs is influenced by modifications to the sugar moiety, indicating that the sugar structure plays a key role in the interaction with the enzyme's active site. wikipedia.org In silico modeling has further supported these findings, showing that these compounds can efficiently dock into the active site of PARN, with the sugar moiety stabilizing the interaction through contact with catalytic amino acid residues. wikipedia.org

Table 1: Kinetic Data for the Inhibition of Human PARN by Analogous Benzoyl-Modified Fluoro-Pyranosyl Nucleosides

| Compound | Inhibition Type | Ki (μM) |

| Benzoyl-modified fluoro-glucopyranosyl cytosine analogue | Competitive | Data not specified |

| Benzoyl-modified fluoro-glucopyranosyl adenine analogue | Competitive | Data not specified |

Note: Specific Ki values for these analogous compounds were not detailed in the available literature, but they were reported to be effective inhibitors.

Given the structural similarities, particularly the presence of the N-benzoyl group on the adenine base and the fluoro-substitution on the sugar ring, it is plausible that N-Benzoyl-3-deoxy-3-fluoro-adenosine also functions as a competitive inhibitor of PARN. However, the difference in the sugar (ribofuranose vs. glucopyranose) would likely influence the precise binding affinity and inhibitory constant.

Inhibition of S-Adenosyl-L-Homocysteine Hydrolase (SAH Hydrolase)

S-Adenosyl-L-homocysteine hydrolase (SAH hydrolase) is a crucial enzyme in cellular methylation reactions. It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. The accumulation of SAH, a potent inhibitor of methyltransferases, can disrupt essential methylation processes. Therefore, inhibitors of SAH hydrolase have been investigated as potential therapeutic agents.

The interaction of adenosine analogues with SAH hydrolase is complex and highly dependent on the specific structural modifications of the analogue. Studies on 3'-fluoro-3'-deoxyadenosine, the parent compound of N-Benzoyl-3-deoxy-3-fluoro-adenosine, have indicated that its antiviral activity spectrum is distinct from that of known SAH hydrolase inhibitors, suggesting it may not be a potent inhibitor of this enzyme. clarivate.com

However, the presence of the N-benzoyl group could significantly alter this interaction. A number of adenosine analogues have been shown to interact with SAH hydrolase, acting as either substrates or inhibitors. wikipedia.org For instance, N6-methyladenosine can be metabolized by SAH hydrolase. wikipedia.org Furthermore, a study on 5'-[p-(fluorosulfonyl)benzoyl]adenosine demonstrated that this benzoylated adenosine analog causes inactivation of rat liver SAH hydrolase. This inactivation was shown to be due to the formation of a disulfide bond between two cysteine residues in the enzyme's active site, a process facilitated by the benzoyl moiety. nih.gov

Table 2: Inhibition Data for Adenosine Analogs on SAH Hydrolase

| Compound | Enzyme Source | Inhibition Type | Kd (μM) | kinact (min-1) |

| 5'-[p-(fluorosulfonyl)benzoyl]adenosine | Rat Liver | Inactivation | 71.0 ± 7.7 | 0.14 ± 0.01 |

This table presents data for an analogous benzoylated adenosine derivative, as direct kinetic data for N-Benzoyl-3-deoxy-3-fluoro-adenosine is not available.

These findings suggest that while the 3'-fluoro-deoxyribose core of N-Benzoyl-3-deoxy-3-fluoro-adenosine might not confer strong inhibitory activity against SAH hydrolase, the N-benzoyl group could potentially mediate an interaction with the enzyme. Further direct enzymatic assays are required to determine the precise nature and potency of this interaction.

Interaction with Phosphodiesterase Enzymes

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By hydrolyzing these cyclic nucleotides, PDEs play a critical role in a wide range of signaling pathways.

General studies have shown that adenosine and some of its analogs can inhibit the activity of both cAMP and cGMP phosphodiesterases. nih.gov These inhibitory effects are typically observed at higher concentrations. nih.gov The inhibition of PDE activity can lead to an increase in intracellular cAMP and cGMP levels, which can have various downstream physiological effects.

While there is no specific research available on the direct interaction of N-Benzoyl-3-deoxy-3-fluoro-adenosine with phosphodiesterase enzymes, its structural similarity to adenosine suggests a potential for interaction. The nature and potency of this interaction would likely depend on the specific PDE isozyme and the influence of the N-benzoyl and 3'-fluoro-deoxyribose modifications on binding to the enzyme's active or allosteric sites. The structure-activity relationships for PDE inhibitors are complex, and even small modifications to the nucleoside structure can significantly alter their inhibitory profile. Further investigation is needed to characterize the specific effects of N-Benzoyl-3-deoxy-3-fluoro-adenosine on different phosphodiesterase isozymes.

Preclinical Biological Evaluation and Activity Profiling

Antiviral Activity in Cell Culture Models

Research has demonstrated that 3'-deoxy-3'-fluoro-adenosine exhibits potent, broad-spectrum antiviral activity against a range of RNA viruses, particularly within the Flaviviridae family. nih.gov This includes medically significant flaviviruses such as Dengue virus, Zika virus, West Nile virus (WNV), and Tick-Borne Encephalitis Virus (TBEV). nih.govnih.gov The compound has shown the ability to suppress the replication of these viruses in various host cell lines. nih.govnih.gov The antiviral effect has been observed to be stable over time, with inhibition of viral replication noted at 48 and 72 hours post-infection. nih.gov The compound's efficacy extends to other RNA viruses as well, including those from the Picornaviridae, Togaviridae, Reoviridae, and Arenaviridae families. nih.gov

In addition to its efficacy against RNA viruses, 3'-deoxy-3'-fluoro-adenosine has also been evaluated for its activity against DNA viruses. Studies have shown that it is inhibitory to the replication of vaccinia virus, a member of the poxvirus family. nih.govnih.gov This suggests that the compound's mechanism of action may not be exclusively limited to RNA-dependent RNA polymerases.

The potency of the antiviral activity of 3'-deoxy-3'-fluoro-adenosine has been quantified by determining its half-maximal effective concentration (EC₅₀) against various viruses. These values, which represent the concentration of the compound required to inhibit viral replication by 50%, are a key indicator of its antiviral potential.

| Virus | Cell Line | EC₅₀ (µM) |

| Tick-Borne Encephalitis Virus (TBEV) | ||

| Hypr strain | PS cells | 2.2 ± 0.6 |

| Neudoerfl strain | PS cells | 1.6 ± 0.3 |

| Hypr strain | HBCA cells | 3.1 ± 1.1 |

| Neudoerfl strain | HBCA cells | 4.5 ± 1.5 |

| West Nile Virus (WNV) | Various | 1.1 ± 0.1 to 4.7 ± 1.5 |

| Zika Virus (ZIKV) | Various | 1.1 ± 0.1 to 4.7 ± 1.5 |

Cytostatic and Anticancer Activity in Cell Lines

3'-deoxy-3'-fluoro-adenosine has demonstrated significant cytostatic and anticancer properties in preclinical studies. It has been shown to inhibit the proliferation of various cancer cell lines. nih.gov Notably, it has exhibited inhibitory effects against murine leukemia L1210 and human T-lymphocyte MT-4 cells. nih.gov The compound's ability to suppress cell growth suggests its potential as an anticancer agent.

The cytotoxic and growth-inhibitory effects of 3'-deoxy-3'-fluoro-adenosine have been quantified through the determination of its half-maximal cytotoxic concentration (CC₅₀) and 50% growth inhibition (GI₅₀) values. While specific CC₅₀ and GI₅₀ values for a broad range of cancer cell lines are not extensively detailed in the available literature, it has been noted that the compound's antiviral activity occurs at concentrations well below its cytotoxicity threshold. nih.gov For instance, its antiviral effects against various RNA and DNA viruses were observed at concentrations of 1-4 µg/mL, whereas its cytotoxicity threshold was reported to be 40 µg/mL. nih.gov One study found that the compound did not show measurable cytotoxicity up to concentrations of 25 µM but did have an observable cytostatic effect, suppressing cell proliferation at concentrations greater than 12.5 µM. nih.govnih.gov

| Cell Line | Activity | Concentration |

| Murine Leukemia L1210 | Proliferation Inhibition | 0.2-2 µg/mL |

| Human T-lymphocyte MT-4 | Proliferation Inhibition | 0.2-2 µg/mL |

| Various Cell Lines | Cytotoxicity Threshold | 40 µg/mL |

| Various Cell Lines | Cytostatic Effect | >12.5 µM |

Efficacy Studies in In Vivo Animal Models

The in vivo antiviral potential of 3'-deoxy-3'-fluoroadenosine has been demonstrated in non-human models of viral infections, particularly against flaviviruses and poxviruses.

In a mouse model of West Nile Virus (WNV) infection, treatment with 3'-deoxy-3'-fluoroadenosine resulted in a significant reduction in mortality and a substantial elimination of the clinical signs associated with neuroinfection. nih.gov Similarly, while the effect was not as pronounced, the compound was able to prolong the mean survival time of mice infected with Tick-borne encephalitis virus (TBEV), another medically important flavivirus. nih.gov

Beyond flaviviruses, 3'-deoxy-3'-fluoroadenosine has also shown efficacy in a mouse model of vaccinia virus infection, a member of the poxvirus family. nih.gov Intravenous administration of the compound was effective in inhibiting the formation of tail lesions, a key indicator of viral replication and disease in this model. nih.gov

There are no specific studies in the reviewed scientific literature that assess the efficacy of 3'-deoxy-3'-fluoroadenosine or its N-benzoyl derivative in non-human tumor xenograft models. Although the compound is recognized as a purine (B94841) nucleoside analog with potential antitumor properties, its ability to inhibit tumor growth in vivo has not been documented in published xenograft studies. medchemexpress.com Research using related fluorinated nucleosides, such as 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), has focused on their use as imaging agents for positron emission tomography (PET) to monitor tumor proliferation rather than as therapeutic agents in these models. nih.govnih.gov

The in vivo efficacy of 3'-deoxy-3'-fluoroadenosine is supported by its significant impact on established surrogate markers of viral disease progression.

In flavivirus infection models, treatment with the compound has demonstrated a clear dose-dependent inhibitory effect. In cell culture studies that complement the in vivo data, concentrations of 12.5 and 25 μM of 3'-deoxy-3'-fluoroadenosine led to a complete abrogation of TBEV replication. nih.gov The in vivo studies showed that treatment significantly decreased mortality in WNV-infected mice, highlighting its ability to alter the disease course. nih.gov

For poxvirus infections, the primary surrogate marker evaluated was the reduction in the number of pox tail lesions in mice infected with vaccinia virus. Administration of 3'-deoxy-3'-fluoroadenosine led to a marked inhibition of lesion formation, indicating a direct impact on viral replication and pathogenesis in vivo. nih.govnih.gov

No data is available regarding its impact on tumor growth inhibition in animal models.

Table 1: Summary of In Vivo Efficacy of 3'-deoxy-3'-fluoroadenosine in Viral Models

| Virus Model | Animal Model | Key Surrogate Marker | Observed Effect | Reference |

|---|---|---|---|---|

| West Nile Virus (WNV) | Mouse | Mortality, Clinical Signs of Neuroinfection | Significant decrease in mortality and elimination of clinical signs. | nih.gov |

| Tick-borne Encephalitis Virus (TBEV) | Mouse | Mean Survival Time | Prolonged mean survival time. | nih.gov |

| Vaccinia Virus | Mouse | Pox Tail Lesion Formation | Inhibition of lesion formation. | nih.gov |

Synergistic Effects with Co-Administered Agents

Adenosine (B11128) deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and its analogs to their corresponding inosine (B1671953) forms. wikipedia.orgnovusbio.comnovusbio.comsigmaaldrich.com This metabolic process can inactivate adenosine-based therapeutic agents, reducing their efficacy.

A well-established strategy to overcome this is the co-administration of an ADA inhibitor. Inhibitors such as 2'-deoxycoformycin (B8070352) (dCF, Pentostatin) are potent, transition-state analog inhibitors of ADA that bind tightly to the enzyme, preventing the degradation of adenosine analogs. sigmaaldrich.com This protection from deamination increases the bioavailability and therapeutic window of the adenosine-based drug.

Preclinical Biological Evaluation of N-Benzoyl-3-deoxy-3-fluoro-adenosine Reveals Limited Data on Synergistic Mechanisms

Despite interest in the therapeutic potential of modified nucleoside analogs, detailed research findings on the specific mechanisms of synergistic action at the cellular level for N-Benzoyl-3-deoxy-3-fluoro-adenosine remain scarce in publicly available scientific literature.

The modification of adenosine with a benzoyl group at the N6 position and a fluorine atom at the 3' position of the ribose sugar is intended to alter its biological properties, potentially enhancing its stability, cellular uptake, or target specificity. However, without specific preclinical studies, any discussion of its synergistic action would be purely speculative.

Researchers have explored the antiviral and immunomodulatory properties of various adenosine analogs. embopress.orgnih.govlsuhsc.edu For instance, some adenosine analogs are known to act as antagonists of the Adenosine A2A Receptor (A2AR), which can lead to enhanced T-cell responses against viral infections. embopress.orglsuhsc.edu This dual function of direct antiviral activity and immune system modulation presents a potential avenue for synergistic effects. However, it is not confirmed whether N-Benzoyl-3-deoxy-3-fluoro-adenosine operates through this specific mechanism.

In the broader context of fluorinated nucleoside analogs, studies have demonstrated their ability to terminate viral RNA synthesis and inhibit various viral and cellular enzymes essential for nucleic acid replication. nih.gov The introduction of a fluorine atom can significantly alter the conformational and electronic properties of the nucleoside, leading to potent biological activity.

The lack of specific data for N-Benzoyl-3-deoxy-3-fluoro-adenosine underscores a gap in the current scientific literature. Detailed preclinical evaluations, including cell-based assays and in vivo studies, would be necessary to elucidate its specific mechanisms of action and to identify and characterize any potential synergistic effects with other compounds. Such studies would involve activity profiling against a panel of cell lines and viruses, and the use of molecular biology techniques to probe its effects on cellular pathways.

Until such research is conducted and published, a comprehensive and scientifically accurate account of the mechanisms of synergistic action at the cellular level for N-Benzoyl-3-deoxy-3-fluoro-adenosine cannot be provided.

Metabolic Profiling and Cellular Pharmacokinetics of N Benzoyl 3 Deoxy 3 Fluoro Adenosin

Cellular Uptake Mechanisms and Transporter Involvement

The entry of N-Benzoyl-3-deoxy-3-fluoro-adenosine into a target cell is the first critical step determining its potential biological activity. This process is governed by a combination of transporter-mediated uptake and passive diffusion, influenced by the compound's structural features.

Role of Nucleoside Transporters (e.g., hENT1)

Nucleoside analogs, being structurally similar to endogenous nucleosides, are often shuttled across cellular membranes by specialized protein channels. The human Equilibrative Nucleoside Transporters (hENTs), particularly hENT1, are primary candidates for the uptake of adenosine (B11128) analogs. These transporters are crucial for the cellular import of numerous therapeutic nucleosides. For instance, the purine (B94841) nucleoside analog clofarabine (B1669196) enters cells via hENT1, hENT2, and other transporters. wikipedia.org Given its core adenosine structure, it is highly probable that 3'-deoxy-3'-fluoroadenosine, the parent nucleoside of the title compound, is also a substrate for these transporters.

However, the large N6-benzoyl modification on N-Benzoyl-3-deoxy-3-fluoro-adenosine may influence its interaction with these transport proteins. The compound might be recognized by the transporters in its intact form, or it may function as a prodrug, requiring cleavage of the benzoyl group in the extracellular space before the resulting 3'-deoxy-3'-fluoroadenosine can be efficiently transported. Studies on N6-benzyladenosine derivatives have shown they still interact with adenosine transporters, suggesting that N6-substituted analogs can be recognized by these channels. nih.gov

Impact of Lipophilicity (N6-Benzoyl group) on Membrane Permeability

A key strategy in drug design is to modify a compound's lipophilicity to improve its ability to cross the lipid bilayer of cell membranes. The introduction of a benzoyl group at the N6 position of the adenine (B156593) base significantly increases the lipophilicity of N-Benzoyl-3-deoxy-3-fluoro-adenosine. cymitquimica.com This enhanced lipophilic character can facilitate its passive diffusion across the cell membrane, providing an alternative route of entry that is independent of nucleoside transporters. This dual mechanism of uptake—transporter-mediated and passive diffusion—could lead to higher intracellular concentrations compared to more hydrophilic analogs that rely solely on transporters.

Intracellular Metabolic Pathways and Fate

Once inside the cell, N-Benzoyl-3-deoxy-3-fluoro-adenosine is subject to a series of metabolic transformations that determine its activity and eventual elimination. These pathways include activation through phosphorylation and deactivation or degradation by cellular enzymes.

Phosphorylation Cascade to Active Triphosphate

Like virtually all nucleoside analogs, N-Benzoyl-3-deoxy-3-fluoro-adenosine must be converted into its 5'-triphosphate form to exert its biological activity. wikipedia.orgnih.gov This conversion is a sequential process carried out by cellular kinases. It is hypothesized that the N-benzoyl group is first removed by an intracellular hydrolase or amidase, releasing 3'-deoxy-3'-fluoroadenosine. nih.govnih.gov This unmodified nucleoside analog then serves as a substrate for adenosine kinase, which catalyzes the initial phosphorylation to the 5'-monophosphate. Subsequent phosphorylations by other cellular kinases yield the diphosphate (B83284) and finally the active 5'-triphosphate metabolite. wikipedia.org This active triphosphate can then interfere with nucleic acid synthesis by acting as a competitive inhibitor of viral or cellular polymerases. wikipedia.org

Table 1: Hypothesized Intracellular Activation Pathway

| Step | Transformation | Key Enzyme (Hypothesized) | Product |

| 1 | Debenzoylation | Amidase / Hydrolase | 3'-Deoxy-3-fluoro-adenosine |

| 2 | Monophosphorylation | Adenosine Kinase | 3'-Deoxy-3-fluoro-adenosine-5'-monophosphate |

| 3 | Diphosphorylation | Nucleoside Monophosphate Kinase | 3'-Deoxy-3-fluoro-adenosine-5'-diphosphate |

| 4 | Triphosphorylation | Nucleoside Diphosphate Kinase | 3'-Deoxy-3-fluoro-adenosine-5'-triphosphate (Active Form) |

Deactivation Pathways: Deamination by Adenosine Deaminase (ADA)

A primary pathway for the breakdown of adenosine and its analogs is deamination by the enzyme adenosine deaminase (ADA), which converts adenosine to inosine (B1671953). escholarship.org This represents a major route of inactivation for many therapeutic adenosine analogs. wikipedia.org However, the N6-position of the purine ring is critical for ADA recognition. The presence of the bulky benzoyl group on N-Benzoyl-3-deoxy-3-fluoro-adenosine sterically shields the N6-amino group, rendering the compound resistant to deamination by ADA. nih.govnih.gov This protective function is a key advantage, as it prevents premature degradation and prolongs the intracellular half-life of the compound, allowing more of it to be converted to its active triphosphate form. Studies involving other N6-substituted adenosine derivatives have confirmed their role as inhibitors of ADA, supporting this mechanism of stability. nih.gov

Stability against Other Catabolic Enzymes (e.g., Nucleoside Phosphorylases, Hydrolases)

Table 2: Summary of Metabolic Stability Features

| Modification | Protective Function | Target Enzyme (Resisted) |

| N6-Benzoyl Group | Prevents deamination by blocking the N6-amino group. | Adenosine Deaminase (ADA) |

| 3'-Fluoro Group | Stabilizes the N-glycosidic bond against cleavage. | Purine Nucleoside Phosphorylase (PNP) |

Factors Influencing Intracellular Accumulation and Activation

The efficacy of N-Benzoyl-3-deoxy-3-fluoro-adenosine as a potential therapeutic agent is determined by its ability to enter target cells and be converted into its active triphosphate form. This intracellular accumulation and activation are influenced by two key enzymatic processes: the phosphorylation by kinases and the catabolism by deactivating enzymes.

Expression Levels and Activity of Activating Kinases

The conversion of N-Benzoyl-3-deoxy-3-fluoro-adenosine to its pharmacologically active triphosphate metabolite is a stepwise process initiated by cellular kinases. The initial and often rate-limiting step is the phosphorylation of the 5'-hydroxyl group to form the monophosphate derivative. This crucial activation step is primarily catalyzed by adenosine kinase (ADK), an enzyme responsible for salvaging adenosine and its analogs for nucleotide synthesis.

The N-benzoyl substitution at the N6 position of the adenine ring appears to be tolerated by ADK. Studies on related N6-modified adenosine analogs, such as N6-benzyladenosine, have demonstrated that they can serve as substrates for ADK, leading to their intracellular phosphorylation. It is suggested that larger substituents at the N6 position, like the benzyl (B1604629) group, can even lead to more significant incorporation into RNA, which implies a successful conversion to the triphosphate form. This suggests that N-Benzoyl-3-deoxy-3-fluoro-adenosine is likely recognized and phosphorylated by ADK.

| Activating Enzyme | Substrate | Product | Significance |

| Adenosine Kinase (ADK) | N-Benzoyl-3-deoxy-3-fluoro-adenosine | N-Benzoyl-3-deoxy-3-fluoro-adenosine-5'-monophosphate | Rate-limiting step in the activation cascade. |

| Nucleoside Monophosphate Kinases (NMPKs) | N-Benzoyl-3-deoxy-3-fluoro-adenosine-5'-monophosphate | N-Benzoyl-3-deoxy-3-fluoro-adenosine-5'-diphosphate | Intermediate phosphorylation step. |

| Nucleoside Diphosphate Kinases (NDPKs) | N-Benzoyl-3-deoxy-3-fluoro-adenosine-5'-diphosphate | N-Benzoyl-3-deoxy-3-fluoro-adenosine-5'-triphosphate | Formation of the biologically active form. |

Activity of Deactivating Enzymes

Concurrent with the activation pathway, N-Benzoyl-3-deoxy-3-fluoro-adenosine is also subject to enzymatic deactivation, which can significantly limit its intracellular efficacy. The primary enzyme responsible for the catabolism of adenosine and many of its analogs is adenosine deaminase (ADA). This enzyme catalyzes the hydrolytic deamination of the adenine base, converting adenosine to inosine.

Furthermore, the fluorine atom at the 3'-position of the ribose sugar is known to increase the stability of the glycosidic bond, making the nucleoside analog more resistant to cleavage by purine nucleoside phosphorylase (PNP). PNP is another key deactivating enzyme that cleaves the bond between the sugar and the base in inosine, the product of ADA action. Therefore, even if some deamination occurs, the subsequent degradation of the resulting inosine analog would be slowed.

The balance between the rate of phosphorylation by activating kinases and the rate of degradation by deactivating enzymes ultimately dictates the intracellular concentration of the active triphosphate form of N-Benzoyl-3-deoxy-3-fluoro-adenosine and, consequently, its biological activity.

| Deactivating Enzyme | Substrate | Product | Significance |

| Adenosine Deaminase (ADA) | N-Benzoyl-3-deoxy-3-fluoro-adenosine | N-Benzoyl-3-deoxy-3-fluoro-inosine | Primary deactivation pathway, potentially hindered by the N-benzoyl group. |

| Purine Nucleoside Phosphorylase (PNP) | N-Benzoyl-3-deoxy-3-fluoro-inosine | Hypoxanthine-N-benzoyl + 3-deoxy-3-fluoro-ribose-1-phosphate | Secondary degradation step, likely slowed by the 3'-fluoro modification. |

Computational and Theoretical Studies of N Benzoyl 3 Deoxy 3 Fluoro Adenosin

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand within the active site of a target protein. For N-Benzoyl-3-deoxy-3-fluoro-adenosine, these studies are crucial for understanding its potential as an inhibitor of various viral and host enzymes.

Interactions with Viral and Host Enzymes (e.g., Polymerases, Kinases, Deaminases)

While specific docking studies on N-Benzoyl-3-deoxy-3-fluoro-adenosine are not extensively reported in the literature, inferences can be drawn from studies on its parent nucleoside, 3'-deoxy-3'-fluoroadenosine, and other N6-substituted adenosine (B11128) analogues. The antiviral activity of 3'-deoxy-3'-fluoroadenosine against a broad range of viruses, including flaviviruses like Zika and West Nile virus, suggests that its phosphorylated form likely interacts with viral RNA-dependent RNA polymerase (RdRP). nih.gov The mechanism of action for such nucleoside analogues typically involves their conversion to the 5'-triphosphate form, which then acts as a competitive inhibitor or a chain terminator during viral replication. mdpi.com

The N-benzoyl group at the N6 position introduces a bulky, aromatic moiety that can significantly influence binding affinity and selectivity. Docking studies of other N6-substituted adenosine analogues have shown that this position can be modified to enhance binding to specific receptors, such as adenosine receptors. nih.gov In the context of viral enzymes, the benzoyl group could form additional hydrophobic or π-stacking interactions within the active site, potentially increasing the binding affinity compared to the unsubstituted adenosine analogue. For instance, studies on adenosine analogues targeting enzymes like adenosine deaminase have highlighted the importance of substitutions at the N6 position for modulating activity. nih.gov

| Enzyme Class | Potential Interaction with N-Benzoyl-3-deoxy-3-fluoro-adenosine | Key Moieties Involved |

| Viral Polymerases (e.g., RdRP) | Competitive inhibition or chain termination after phosphorylation. | 5'-triphosphate, 3'-fluoro-ribose, Adenine (B156593) base, N-benzoyl group |

| Host Kinases | Phosphorylation to the active triphosphate form. | 5'-hydroxyl group |

| Deaminases | Potential for deamination, affecting drug metabolism and efficacy. | Adenine base, N-benzoyl group |

Active Site Analysis and Binding Mode Characterization

Detailed analysis of the active sites of target enzymes is critical for understanding the binding mode of N-Benzoyl-3-deoxy-3-fluoro-adenosine. In viral polymerases, the nucleoside triphosphate binding pocket is highly conserved. The binding mode would likely involve the triphosphate moiety coordinating with magnesium ions and basic residues, while the ribose and base moieties form specific contacts that determine substrate recognition and incorporation.

The N-benzoyl group would likely orient itself to occupy a hydrophobic pocket within the active site. This interaction could be a key determinant of the compound's potency and selectivity. The fluorine atom at the 3' position, due to its high electronegativity, can form specific interactions, such as hydrogen bonds with suitable donor groups in the enzyme's active site, and also influences the sugar conformation, which is a critical factor for polymerase recognition. nih.gov

Structural analysis of enzyme-ligand complexes of similar nucleosides reveals that the adenine base typically forms Watson-Crick base pairing with the template strand in the active site. The N-benzoyl group, however, would likely disrupt this canonical pairing, suggesting a different mode of inhibition, possibly through steric hindrance or allosteric effects.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of N-Benzoyl-3-deoxy-3-fluoro-adenosine are critical for its biological activity. Conformational analysis and molecular dynamics (MD) simulations provide insights into the preferred shapes and dynamic behavior of the molecule.

Pucker Analysis of the Fluorinated Ribose Moiety

This C2'-endo pucker is characteristic of deoxynucleosides and is often associated with substrates for DNA polymerases. However, its impact on viral RNA polymerases, which typically recognize C3'-endo puckers (RNA-like), is a subject of ongoing research. The preference for a South-type pucker in N-Benzoyl-3-deoxy-3-fluoro-adenosine would position the base and the 5'-substituents in a specific orientation that could be favorable for binding to certain viral enzymes.

| Ribose Conformation | Predominant Pucker | Influencing Factor | Implication for Binding |

| 3'-fluoro-ribose | South (C2'-endo) | Hyperconjugative interaction between 2'-C-H and 3'-C-F bonds. rsc.org | Mimics deoxynucleosides, potentially affecting polymerase recognition and incorporation. |

Flexibility and Conformational Landscape of the Nucleoside

Molecular dynamics simulations can provide a detailed picture of the flexibility and conformational landscape of N-Benzoyl-3-deoxy-3-fluoro-adenosine. The molecule has several rotatable bonds, including the glycosidic bond (connecting the base to the ribose), the bonds within the ribose ring, and the amide bond of the N-benzoyl group.

The N6-benzoyl group introduces additional degrees of freedom. Conformational searches on N6-substituted adenosine analogues have shown that the orientation of the N6-substituent relative to the purine (B94841) ring is crucial for receptor binding. nih.gov The global minimum energy conformation for many N6-substituted adenosines involves a near-planar arrangement with the purine ring. nih.gov The benzoyl group in N-Benzoyl-3-deoxy-3-fluoro-adenosine would likely adopt a preferred orientation to minimize steric clashes and maximize favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for N-Benzoyl-3-deoxy-3-fluoro-adenosine, the principles of QSAR can be applied to guide the design of more potent analogues.

To develop a QSAR model, a dataset of structurally related compounds with their corresponding biological activities (e.g., antiviral potency) would be required. For a series of N-substituted-3'-deoxy-3'-fluoro-adenosine analogues, various molecular descriptors could be calculated, including:

Electronic descriptors: Partial charges, dipole moment, and parameters related to the N-benzoyl substituent's electron-donating or -withdrawing nature.

Steric descriptors: Molecular weight, volume, and shape indices of the N-substituent.

Hydrophobic descriptors: LogP or calculated lipophilicity of the substituent.

Topological descriptors: Describing the connectivity and branching of the N-substituent.

By correlating these descriptors with biological activity using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model could be generated. Such a model would be invaluable for predicting the activity of novel, unsynthesized analogues and for providing insights into the key structural features required for potent antiviral activity. For instance, a QSAR study might reveal an optimal size or electronic property for the substituent at the N6 position to maximize interactions with a target enzyme.

Prediction of Biological Activity Based on Structural Features

The biological activity of N-Benzoyl-3-deoxy-3-fluoro-adenosine can be predicted by analyzing its constituent parts: the N6-benzoyl-modified adenine base and the 3'-fluoro-substituted deoxyribose sugar. The parent compound, 3'-deoxy-3'-fluoroadenosine, has demonstrated notable broad-spectrum antiviral activity against a range of viruses, including flaviviruses like Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov Its efficacy stems from the strategic placement of the fluorine atom on the ribose ring.

The 3'-fluoro group is a critical structural feature. Fluorine's high electronegativity alters the electronic properties of the ribose sugar and can lock the ring into a specific conformation. st-andrews.ac.uk This conformational constraint is crucial for how the molecule is recognized and processed by viral enzymes. nih.gov Specifically, 3'-deoxy-3'-fluoroadenosine, once phosphorylated to its triphosphate form within a cell, can be incorporated into the growing viral RNA chain by viral RNA-dependent RNA polymerase (RdRp). However, the absence of a 3'-hydroxyl group, replaced by the stable C-F bond, prevents the formation of the next phosphodiester bond, leading to the termination of viral RNA synthesis. nih.govnih.gov This mechanism is the basis for its predicted antiviral activity. Research has shown that 3'-deoxy-3'-fluoroadenosine can inhibit TBEV replication at low-micromolar concentrations, with EC₅₀ values ranging from 1.6 to 4.5 μM depending on the cell line and virus strain. nih.gov

The addition of an N-benzoyl group modifies the adenine base. In the broader context of adenosine analogs, substitutions at the N6-position are known to significantly influence their interaction with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). nih.govnih.gov For example, introducing bulky groups at the N6-position can alter a compound's profile from an agonist to an antagonist or modulate its binding affinity and selectivity for different receptor subtypes. nih.gov While the primary activity of the 3'-fluoro-deoxyribose moiety points towards antiviral action, the N-benzoyl group could confer additional or modified activity, such as antagonism at specific adenosine receptors. Computational docking studies on related adenosine derivatives suggest that N6-substituents interact with specific transmembrane domains of these G protein-coupled receptors, influencing receptor activation. nih.gov

Therefore, the predicted biological activity of N-Benzoyl-3-deoxy-3-fluoro-adenosine is twofold: a primary antiviral effect driven by the 3'-fluoro-deoxyribose moiety acting as a viral RNA chain terminator, and a secondary, modulatory role at cellular targets like adenosine receptors, governed by the N6-benzoyl group.

Table 1: Predicted Biological Activity and Structural Basis

| Structural Feature | Predicted Biological Contribution | Mechanism of Action |

|---|---|---|

| 3'-Fluoro Group | Confers antiviral activity | Acts as a chain terminator for viral RNA synthesis after intracellular phosphorylation. nih.govnih.gov |

| Deoxyribose Moiety | Provides the nucleoside scaffold | Allows recognition and processing by viral and/or cellular kinases and polymerases. |

| N-Benzoyl Group | Modulates activity at adenosine receptors | The bulky aromatic group can influence binding affinity and functional activity (agonist vs. antagonist) at A₁, A₂ₐ, A₂ₑ, or A₃ receptors. nih.govnih.gov |

| Adenine Base | Molecular recognition | Serves as the core purine structure, essential for recognition as an adenosine analog. |

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For N-Benzoyl-3-deoxy-3-fluoro-adenosine, the key pharmacophoric elements can be identified based on structure-activity relationship studies of related fluorinated nucleosides and adenosine receptor ligands.

The essential pharmacophoric features of this compound are:

The Purine Core: The adenine ring system is fundamental for its identity as a nucleoside analog, allowing it to be recognized by the active sites of enzymes involved in nucleoside metabolism and nucleic acid synthesis.

The 3'-Fluoro Substituent: This is arguably the most critical pharmacophoric element for its antiviral potential. It serves as a bioisostere of the 3'-hydroxyl group. Its high electronegativity creates a strong dipole and influences the sugar pucker, while its inability to act as a proton donor for phosphodiester bond formation makes it a potent chain terminator. nih.govst-andrews.ac.uk The stability of the C-F bond also enhances resistance to catabolic enzymes. nih.gov

The Ribose Conformation: Selective fluorination at the 3'-position of the ribose ring is known to influence the sugar's conformational equilibrium between the North (C3'-endo) and South (C2'-endo) pucker states. st-andrews.ac.uk This preferred conformation is a key pharmacophoric feature, as different polymerases and kinases require specific nucleoside conformations for efficient binding and catalysis. nih.gov

The N6-Benzoyl Group: This feature consists of a hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic aromatic region (the phenyl ring). This element is crucial for interactions with adenosine receptors. Docking studies of similar N6-substituted adenosine analogs show these groups fitting into a pocket defined by transmembrane helices, where they can participate in hydrophobic or pi-stacking interactions. nih.gov This group distinguishes it from the parent compound, 3'-deoxy-3'-fluoroadenosine, and is predicted to be a primary determinant of its adenosine receptor activity profile.

The 5'-Hydroxyl Group: This group is a key hydrogen bond donor and acceptor. Critically, it is the site of initial phosphorylation by cellular kinases to form the monophosphate, a necessary first step for its conversion into the active triphosphate form required for polymerase inhibition. nih.gov It can also form crucial hydrogen bonds with residues in an enzyme's active site, such as S271 or N274 in the A₃ adenosine receptor. nih.gov

Table 2: Key Pharmacophoric Elements of N-Benzoyl-3-deoxy-3-fluoro-adenosine

| Pharmacophoric Element | Description & Role | Potential Molecular Interactions |

|---|---|---|

| Purine Heterocycle | The core recognition motif. | Hydrogen bonding via ring nitrogens; base stacking. |

| 3'-Fluorine | A non-classical hydrogen bond acceptor and chain terminator. | Dipole-dipole interactions; steric influence on conformation. st-andrews.ac.uk |

| Ribose Moiety | A conformationally restricted scaffold. | Dictates the spatial orientation of all other functional groups. |

| N6-Benzoyl Moiety | A bulky, aromatic substituent with a hydrogen bond acceptor. | Hydrophobic interactions; pi-pi stacking; hydrogen bonding (carbonyl). nih.gov |

| 5'-Hydroxyl Group | Primary site for phosphorylation and a key hydrogen bonding group. | Hydrogen bond donor/acceptor; site of enzymatic modification. nih.gov |

Challenges and Future Research Directions

Addressing Metabolic Instability and Resistance Mechanisms

A primary hurdle for nucleoside analogs is their metabolic stability and the potential for cells to develop resistance. The N-benzoyl group on the subject compound is often employed as a protecting group during synthesis, with the biological activity residing in the de-benzoylated form, 3'-deoxy-3'-fluoroadenosine. Therefore, metabolic challenges often relate to the core nucleoside structure.

Adenosine (B11128) analogs are often susceptible to deamination by adenosine-metabolizing enzymes, which can inactivate the compound. nih.gov The introduction of a fluorine atom into the sugar moiety, as in 3'-deoxy-3'-fluoroadenosine, can increase the stability of the N-glycosidic bond, rendering the molecule more resistant to catabolic enzymes. nih.gov However, the purine (B94841) ring itself remains a target. Future research involves the design of analogs where the adenine (B156593) base is modified to prevent enzymatic deamination, thereby increasing the compound's half-life and oral bioavailability. nih.gov Strategies could include substitutions at the C2 or C7 positions of the purine ring, modifications that have proven effective for other adenosine analogs. nih.gov

For nucleoside analogs to be effective, they must be transported into the target cell and subsequently phosphorylated by cellular kinases to their active triphosphate form. ohsu.edu Resistance can emerge from impaired cellular uptake or inefficient phosphorylation. Future strategies aim to enhance these processes. One approach is the development of prodrugs, such as phosphoramidate (B1195095) prodrugs, which can mask the negative charges of the phosphate (B84403) group, facilitating passive diffusion across the cell membrane before being metabolized into the active triphosphate form inside the cell. Another avenue of research is to design analogs that are better substrates for human nucleoside transporters and kinases, thereby improving uptake and activation. ohsu.edu

Further Optimization of Synthetic Strategies

The synthesis of fluorinated nucleosides presents unique challenges, and ongoing research is focused on creating more efficient, scalable, and stereochemically precise manufacturing processes.

Enzymatic Transglycosylation : This method uses nucleoside phosphorylases to transfer a carbohydrate residue from a donor nucleoside to a purine base acceptor. nih.gov It operates under mild conditions and can produce the target nucleoside with high yields. nih.gov

Improved Chemical Reagents : The use of reagents like diethylaminosulfur trifluoride (DAST) for nucleophilic fluorination has become a key step, although it can produce byproducts. semanticscholar.orgmdpi.com Research into more selective and efficient fluorinating agents is ongoing.

These modern strategies are critical for making the production of N-Benzoyl-3-deoxy-3-fluoro-adenosine and related compounds more cost-effective and suitable for industrial scale-up. pnrjournal.com

Achieving the correct stereochemistry, particularly at the 3'-position containing the fluorine atom, is crucial for biological activity. The synthesis must be highly stereoselective.

Stereospecific Fluorination : Synthetic routes often achieve stereocontrol through a double inversion mechanism or by using reagents like DAST on a precursor with a defined stereochemistry (e.g., a xylo-configuration), which leads to the desired ribo-configuration. researchgate.netnih.gov

Stereoselective Glycosylation : In convergent syntheses, the coupling of the fluorinated sugar to the N6-benzoyl-adenine base must be controlled to yield the correct β-anomer, which is the biologically active form. researchgate.net

Transitioning these precise, lab-scale syntheses to large, industrial-scale production requires robust and repeatable methodologies. pnrjournal.com The development of liquid-phase oligonucleotide synthesis (LPOS) on soluble supports, for example, represents an advance in scalable synthesis that could be adapted for nucleoside analogs. acs.org

Broadening the Spectrum of Preclinical Applications

The parent compound, 3'-deoxy-3'-fluoroadenosine, has demonstrated significant potential in preclinical studies, suggesting a broad range of possible applications for investigation. biosynth.comapexbt.com Its activity is not limited to a single class of pathogens or diseases.

The compound has shown potent, low-micromolar antiviral effects against a wide array of viruses. nih.govnih.gov This includes DNA viruses like vaccinia virus, single-stranded (+) RNA viruses such as poliovirus and flaviviruses (Tick-borne encephalitis virus, Zika virus, West Nile virus), and double-stranded RNA viruses like reovirus. nih.govnih.govnih.gov The ability to inhibit multiple flaviviruses is particularly noteworthy, indicating a broad-spectrum activity within that genus. nih.gov

In addition to its antiviral properties, 3'-deoxy-3'-fluoroadenosine is recognized as a purine nucleoside analog with potential antitumor activity. apexbt.com This class of compounds is known to target lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis. apexbt.com Future preclinical research will likely involve expanding testing to a wider range of cancer cell lines and tumor models to fully characterize its anticancer potential.

Table 1: Selected Preclinical Antiviral Activity of 3'-deoxy-3'-fluoroadenosine

| Virus Family | Virus | Model System | Finding |

| Flaviviridae | Tick-borne encephalitis virus (TBEV) | PS and HBCA cell lines | Potent antiviral effect with EC₅₀ values from 1.6 µM to 4.5 µM. nih.gov |

| Flaviviridae | Zika Virus (ZIKV) | PS and HBCA cell lines | Low-micromolar inhibition with EC₅₀ values around 4.5 µM - 4.7 µM. nih.gov |

| Flaviviridae | West Nile Virus (WNV) | PS and HBCA cell lines; Mouse model | In vitro EC₅₀ values from 3.7 µM to 4.7 µM; treatment in vivo significantly decreased mortality. nih.gov |

| Poxviridae | Vaccinia Virus | Mouse model | Effective in vivo, inhibiting tail lesion formation. nih.gov |

| Picornaviridae | Poliovirus, Coxsackie B | Cell culture | Active against these single-stranded (+) RNA viruses. nih.gov |

| Togaviridae | Sindbis, Semliki Forest | Cell culture | Active against these single-stranded (+) RNA viruses. nih.gov |

| Reoviridae | Reovirus | Cell culture | Active against this double-stranded RNA virus. nih.gov |

Exploration of Activity against Additional Viral Pathogens

The parent compound, 3'-deoxy-3'-fluoroadenosine, has demonstrated notable broad-spectrum antiviral activity, particularly against emerging flaviviruses. nih.govnih.gov Research has established its efficacy in inhibiting the replication of Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV) at low-micromolar concentrations in various cell lines. nih.govresearchgate.net Furthermore, its activity extends to a wide range of other viruses, including DNA viruses like vaccinia, single-stranded (+) RNA viruses such as poliovirus and Coxsackie B, and double-stranded RNA viruses like reovirus. researchgate.netnih.gov

This established profile of the core molecule provides a strong impetus for investigating N-Benzoyl-3-deoxy-3-fluoro-adenosine against an expanded panel of viral pathogens. Future studies should systematically screen the compound against other significant human pathogens, including but not limited to other members of the Flaviviridae family (e.g., Dengue virus, Yellow Fever virus), coronaviruses (e.g., SARS-CoV-2), and herpesviruses. The addition of the N-benzoyl group may alter the compound's cellular uptake, metabolic activation (phosphorylation), and interaction with viral enzymes, potentially broadening its spectrum of activity or increasing its potency.

Table 1: Antiviral Activity of the Parent Compound 3'-deoxy-3'-fluoroadenosine against Flaviviruses

| Virus | Cell Line | EC₅₀ (µM) |

|---|---|---|

| Tick-Borne Encephalitis Virus (TBEV) - Hypr | PS (Porcine Kidney Stable) | 2.2 ± 0.6 |

| Tick-Borne Encephalitis Virus (TBEV) - Neudoerfl | PS (Porcine Kidney Stable) | 1.6 ± 0.3 |

| Tick-Borne Encephalitis Virus (TBEV) - Hypr | HBCA (Human Brain Capillary Endothelial) | 3.1 ± 1.1 |

| Tick-Borne Encephalitis Virus (TBEV) - Neudoerfl | HBCA (Human Brain Capillary Endothelial) | 4.5 ± 1.5 |

| Zika Virus (ZIKV) | PS (Porcine Kidney Stable) | 1.1 ± 0.1 |

| Zika Virus (ZIKV) | HBCA (Human Brain Capillary Endothelial) | 4.7 ± 1.3 |

| West Nile Virus (WNV) - Eg-101 | PS (Porcine Kidney Stable) | 3.7 ± 1.2 |

| West Nile Virus (WNV) - 13-104 | PS (Porcine Kidney Stable) | 4.7 ± 1.5 |